2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide
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Overview
Description
2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a complex structure with multiple functional groups, including a fluorine atom, methoxy groups, and a sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Reduction: Starting with a suitable benzene derivative, nitration followed by reduction can introduce amino groups.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide.
Methoxylation: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling Reactions: The final coupling of the intermediate compounds to form the target benzamide can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl or carbonyl groups.
Reduction: The nitro groups (if present in intermediates) can be reduced to amino groups.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of methoxy groups may yield phenolic compounds, while hydrolysis of the amide bond would yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may affect specific biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(4-methoxybenzyl)-N-(3-methoxyphenyl)benzamide: Lacks the sulfonamide group.
5-(N-(4-methoxybenzyl)sulfamoyl)-N-(3-methoxyphenyl)benzamide: Lacks the fluorine atom.
2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both the fluorine atom and the sulfonamide group in 2-fluoro-N-(3-methoxyphenyl)-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide may confer unique properties, such as increased binding affinity to biological targets or enhanced stability under physiological conditions.
Properties
IUPAC Name |
2-fluoro-N-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O5S/c1-29-17-8-6-15(7-9-17)14-24-31(27,28)19-10-11-21(23)20(13-19)22(26)25-16-4-3-5-18(12-16)30-2/h3-13,24H,14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGKLXOOYKECKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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